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Ethanone, 1-(6-bromo-2-benzothiazolyl)-

Cat. No.: B1641838
M. Wt: 256.12 g/mol
InChI Key: YEWPUHYZKXVULR-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Rational Drug Design and Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in drug design. nih.gov These scaffolds provide a framework that can be readily modified to fine-tune a molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov

The structural diversity inherent in heterocyclic scaffolds allows medicinal chemists to create a vast array of molecules with tailored potency, selectivity, and pharmacokinetic profiles. rroij.com This versatility is crucial in lead optimization, where initial "hit" compounds are systematically altered to enhance their therapeutic effects and minimize off-target interactions. rroij.com Furthermore, heterocyclic structures are instrumental in developing drugs that can overcome resistance, a major challenge in treating cancer and infectious diseases. rroij.com

Pharmacological Prominence of the Benzothiazole (B30560) Moiety in Bioactive Agents

The benzothiazole moiety, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent heterocyclic scaffold found in numerous biologically active compounds. nih.govtandfonline.com This structural unit is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.netjchemrev.com The presence of the benzothiazole core in a molecule can confer significant therapeutic potential, making it a "privileged structure" in medicinal chemistry. nih.govtandfonline.com

The biological activity of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring. benthamscience.com For instance, substitutions at the C-2 and C-6 positions have been shown to be particularly important for a variety of biological activities. benthamscience.com The versatility of the benzothiazole scaffold has spurred extensive research into synthesizing novel derivatives with enhanced or novel therapeutic applications. nih.govtandfonline.com

Role of Ethanone (B97240) Derivatives as Versatile Pharmaceutical Intermediates and Core Pharmacophores

Ethanone derivatives, which feature an acetyl group (a methyl group attached to a carbonyl group), are important building blocks in the synthesis of more complex pharmaceutical agents. The ethanone moiety can serve as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

Beyond their role as synthetic intermediates, ethanone derivatives themselves can act as core pharmacophores, the essential part of a molecule's structure that is responsible for its biological activity. For example, various ethanone derivatives of 2-benzoxazolinone (B145934) have demonstrated potent analgesic and anti-inflammatory activities. nih.gov The ethanone group's electronic properties and ability to participate in hydrogen bonding can contribute directly to a molecule's interaction with biological targets.

Contextualizing Ethanone, 1-(6-bromo-2-benzothiazolyl)- within Related Chemical Space

"Ethanone, 1-(6-bromo-2-benzothiazolyl)-" is a molecule that integrates the key structural features discussed above. It possesses a benzothiazole core, which is known for its broad pharmacological potential. nih.gov The bromine atom at the 6-position of the benzothiazole ring is an important modification, as halogenation can significantly impact a molecule's biological activity. jchemrev.com

The ethanone group at the 2-position of the benzothiazole ring provides a reactive site for further chemical modification, enabling the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. This specific arrangement of a brominated benzothiazole and an ethanone substituent creates a unique chemical entity with the potential for novel biological activities, situated at the intersection of several important classes of pharmacologically active compounds.

Chemical Profile of Ethanone, 1-(6-bromo-2-benzothiazolyl)-

PropertyValue
IUPAC Name 1-(6-bromo-1,3-benzothiazol-2-yl)ethan-1-one
Molecular Formula C₉H₆BrNOS
Molecular Weight 256.12 g/mol
CAS Number 882055-34-7
Physical Form White Solid

Table compiled from available chemical data. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNOS B1641838 Ethanone, 1-(6-bromo-2-benzothiazolyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H6BrNOS/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3

InChI Key

YEWPUHYZKXVULR-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)Br

Canonical SMILES

CC(=O)C1=NC2=C(S1)C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for Ethanone, 1 6 Bromo 2 Benzothiazolyl and Structural Analogues

Direct Synthetic Routes to Ethanone (B97240), 1-(6-bromo-2-benzothiazolyl)-

The direct synthesis of the target compound, 1-(6-bromo-2-benzothiazolyl)ethanone, involves the careful construction of the benzothiazole (B30560) ring system with the required substituents in the correct positions. This typically involves two key transformations: the introduction of the 6-bromo substituent and the formation of the C2-ethanone linkage.

Synthesis Utilizing 2-Bromo-1-(benzothiazol-2-yl)ethanone as a Precursor

While the title compound is brominated on the benzene (B151609) ring, the isomeric compound, 2-bromo-1-(benzothiazol-2-yl)ethanone, where the bromine is on the ethanone's α-carbon, serves as a crucial and versatile precursor for a variety of derivatives. This intermediate is typically synthesized by the bromination of 2-acetylbenzothiazole. The resulting α-bromo ketone is highly reactive and is a cornerstone for building more complex molecules, particularly through cyclization reactions. For instance, it is a key reactant in the Hantzsch thiazole (B1198619) synthesis, where it reacts with thioamides or thiosemicarbazones to form thiazole rings, leading to the creation of elaborate hybrid heterocyclic systems. asianpubs.org

Introduction of the 6-Bromo Substituent: Regioselective Bromination Strategies for Benzothiazole Ring Systems

Achieving regioselective bromination at the C6 position of the benzothiazole ring is a critical step in the synthesis of the title compound. The most prevalent and effective strategy involves starting with a pre-functionalized benzene ring. The classical and widely used method for preparing 6-substituted 2-aminobenzothiazoles is the reaction of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate, in the presence of bromine and acetic acid. nih.gov To obtain the 6-bromo-substituted scaffold, 4-bromoaniline (B143363) is used as the starting material. This reaction proceeds via an electrophilic cyclization, which reliably places the bromine atom at the desired position.

Alternative methods for synthesizing substituted benzothiazoles include the cyclization of phenylthioureas. nih.gov The regioselectivity of electrophilic substitution on the benzothiazole ring itself can be complex; therefore, starting with the correctly substituted aniline is often the most straightforward approach.

Table 1: Key Strategies for the Synthesis of Substituted Benzothiazoles

StrategyPrecursorsKey ReagentsPosition of Substituent
Cyclization of Anilines4-Substituted Anilines (e.g., 4-bromoaniline)Potassium thiocyanate, Bromine, Acetic Acid6-position
Condensationo-Aminothiophenols, Aldehydes/KetonesVarious catalysts (e.g., H₂O₂/HCl, Lewis acids)2-position
Cyclization of ThioamidesN-ArylthioamidesOxidizing agents2-position

Formation of the Ethanone-Benzothiazole Linkage

The introduction of the ethanone (acetyl) group at the C2 position of the benzothiazole ring is most commonly achieved through the condensation of an appropriately substituted o-aminothiophenol with a carbonyl-containing compound. mdpi.commdpi.com To synthesize the target molecule, 4-bromo-2-aminothiophenol would be the required starting material.

Several methods have been developed for this transformation. An efficient, one-pot strategy involves reacting an aryl methyl ketone (like acetone (B3395972) or a derivative) with an o-aminothiophenol under metal-free conditions. mdpi.com The reaction sequence can involve condensation, Michael addition, and an oxidative dehydrogenation to yield the final 2-acylbenzothiazole. mdpi.com Other approaches utilize the reaction of o-aminothiophenols with arylacetonitriles, mediated by reagents like aluminum chloride and iodine, to form the 2-acylbenzothiazole structure. researchgate.net It is important to distinguish this from Friedel-Crafts acylation, which typically occurs on the electron-rich benzene portion of the ring system and is not suitable for introducing substituents at the C2 position of the thiazole ring. imist.manih.govyoutube.com

Derivatization and Scaffold Modification Strategies for Benzothiazolyl-Ethanone Architectures

The benzothiazolyl-ethanone scaffold is a valuable platform for further chemical modification, allowing for the exploration of new chemical space and the development of novel compounds. Derivatization can occur at the reactive sites of the ethanone moiety or by using the entire scaffold as a building block for larger, hybrid molecules.

Functionalization at the Ethanone Carbonyl and Alkyl Moieties

The ethanone group offers two primary sites for functionalization: the carbonyl carbon and the adjacent methyl (alkyl) group.

Alkyl Moiety Functionalization: The methyl group can be activated by bromination to form an α-bromo ketone, specifically 1-(6-bromo-2-benzothiazolyl)-2-bromoethanone. This intermediate is a powerful electrophile. It readily participates in reactions like the Hantzsch thiazole synthesis, reacting with various thioamides to construct new thiazole-containing hybrid molecules.

Carbonyl Group Functionalization: The carbonyl group itself can undergo condensation reactions with amine-containing nucleophiles. A common derivatization involves the reaction with hydrazines to form hydrazones. For example, a similar scaffold, 2-hydrazino-6-methylbenzothiazole, is known to react with acetophenones to yield the corresponding hydrazone derivatives, demonstrating a reliable method for modifying the carbonyl position.

Table 2: Examples of Functionalization Reactions on the Ethanone Moiety

Reaction TypeReagentFunctionalized PositionProduct Type
α-BrominationBromine (Br₂)Methyl Groupα-Bromo Ketone
Hantzsch SynthesisThioamide/Thiosemicarbazideα-Bromo KetoneThiazole Hybrid
CondensationHydrazine (B178648) HydrateCarbonyl GroupHydrazone
Condensation2,4-Dinitrophenylhydrazine (2,4-DNPH)Carbonyl Group2,4-Dinitrophenylhydrazone

Development of Hybrid Compounds Incorporating the Benzothiazole-Ethanone Scaffold

The inherent chemical properties of the benzothiazole-ethanone framework make it an excellent foundation for designing and synthesizing complex hybrid molecules. These hybrids combine the benzothiazole-ethanone core with other heterocyclic or functional moieties, often leading to compounds with novel characteristics.

Several synthetic strategies are employed to create these hybrid structures:

Cyclocondensation Reactions: Starting with a functionalized benzothiazole-ethanone, such as the α-bromo derivative, cyclocondensation with other reagents can yield fused or linked ring systems. An example includes the reaction of 2-acetylbenzothiazole, after bromination, with mercaptonicotine nitrile to generate benzothiazole–thieno[2,3-b]pyridine hybrids.

Linking Scaffolds: Different heterocyclic systems can be chemically linked together. For instance, research has focused on synthesizing molecules that join the benzothiazole and quinazolinone scaffolds, such as 6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives. researchgate.net

Multi-component Reactions: The Hantzsch reaction and its variations are powerful tools for building complex molecules in a single step. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgnih.gov By using a benzothiazole-ethanone derivative as one of the components, hybrid structures incorporating pyridine (B92270) or dihydropyridine (B1217469) rings can be accessed.

Table 3: Examples of Hybrid Compounds from Benzothiazole-Ethanone Scaffolds

Hybrid Scaffold TypeSynthetic StrategyKey Precursor(s)
Benzothiazole-ThienopyridineCyclocondensation2-Acetylbenzothiazole, Mercaptonicotine nitrile
Benzothiazole-QuinazolinoneSuzuki Coupling / "One-Pot" Methods2-Amino-5-bromobenzothiazole, Boronic esters
Benzothiazole-ThiazoleHantzsch Thiazole Synthesis2-Bromo-1-(benzothiazol-2-yl)ethanone, Thioamides
Benzothiazole-Pyrazolyl-ThiazoleHantzsch Thiazole Synthesisα-Bromoacetyl Pyrazole (B372694), Benzothiazole-thiosemicarbazone

Coupling with Azoles (e.g., Triazoles, Pyrazoles)

The incorporation of azole rings, such as pyrazoles and triazoles, is a significant strategy in medicinal chemistry. nih.gov These five-membered heterocyclic compounds are known to be key components in many pharmacologically active agents. nih.govnih.gov

Pyrazoles: The synthesis of pyrazole derivatives linked to a benzothiazole core can be achieved through condensation reactions. A typical method involves reacting a hydrazine derivative with a 1,3-dicarbonyl compound, which can be formed from the starting ethanone. nih.govjddtonline.info For instance, the reaction of an intermediate like 1-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)hydrazine with pentane-2,4-dione in refluxing ethanol (B145695) yields a pyrazole-substituted benzothiazole. jbarbiomed.com Another established route is the Vilsmeier-Haack reaction, which can be used to formylate a hydrazone precursor, leading to the creation of a pyrazole-4-carbaldehyde derivative. nih.gov These methods highlight a versatile approach to creating C-C linked pyrazolyl-thiazole systems. researchgate.net

Triazoles: The formation of 1,2,3-triazole rings is frequently accomplished using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and selective method for linking an azide-functionalized molecule with an alkyne-functionalized one. researchgate.netmedchem101.com To create a triazole derivative of Ethanone, 1-(6-bromo-2-benzothiazolyl)-, the parent molecule would first be converted into either an azide (B81097) or an alkyne derivative. This functionalized intermediate can then react with a corresponding partner to form the stable 1,4-disubstituted 1,2,3-triazole ring. semanticscholar.org This approach is valued for its high yields and compatibility with a wide range of functional groups. medchem101.com

Table 1: Synthesis of Azole Derivatives

Target Heterocycle Synthetic Method Key Reagents Resulting Structure Citations
Pyrazole Condensation / Cyclization Hydrazine derivatives, 1,3-diones Pyrazole-benzothiazole hybrids nih.govjddtonline.infojbarbiomed.com
1,2,3-Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Organic azides, Terminal alkynes, Cu(I) catalyst 1,4-Disubstituted 1,2,3-triazole linked to benzothiazole researchgate.netsemanticscholar.org
Integration with Other Heterocyclic Systems (e.g., Piperazine (B1678402), Pyridine, Thiazole, Benzimidazole)

The structural diversification of the title compound often involves the introduction of other heterocyclic moieties. This is typically achieved by reacting a bromoacetyl intermediate, derived from the parent ethanone, with a suitable heterocyclic nucleophile.

Thiazole and Benzimidazole (B57391): The synthesis of thiazole derivatives is a well-established process. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common approach. researchgate.net For example, reacting 2-bromo-1-(pyrazol-4-yl)ethanone with thioamide derivatives in refluxing ethanol produces pyrazolylthiazoles in good yields. researchgate.net This principle can be extended to create complex systems where the benzothiazole core is linked to another thiazole ring. Similarly, benzimidazole-thiazole hybrids can be prepared in a two-step synthesis where a mercapto-benzimidazole is reacted with a phenacyl bromide derivative. nih.gov Research has also shown the synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles starting from a bromoacetyl precursor. researchgate.netnih.gov

Piperazine and Pyridine: The integration of piperazine moieties can be achieved through nucleophilic substitution. For example, a 6-bromo-2-[(4-(3-chlorophenyl)piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one has been synthesized, demonstrating the coupling of a piperazine ring to a complex heterocyclic system. researchgate.net Pyridine-containing structures can also be formed. For instance, various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles containing an imidazo[1,2-a]pyridine (B132010) moiety have been prepared from a bromoacetyl intermediate. researchgate.netnih.gov

Table 2: Integration with Other Heterocycles

Target Heterocycle Synthetic Method Key Intermediate Resulting Structure Citations
Thiazole Hantzsch Synthesis α-Bromoacetyl benzothiazole, Thioamide Benzothiazole-thiazole hybrid researchgate.netresearchgate.net
Benzimidazole Condensation / Cyclization Bromoacetyl precursor, Aminothiophenol derivatives Fused thiazolo-benzimidazole systems researchgate.netnih.gov
Piperazine Nucleophilic Substitution Bromoacetyl precursor, Substituted piperazine Piperazine-methyl-benzothiazole derivative researchgate.net
Pyridine Condensation / Cyclization Bromoacetyl precursor, Amino-pyridine derivatives Fused imidazo[1,2-a]pyridine systems researchgate.netnih.gov
Advanced Synthetic Approaches: "Click Chemistry" and Multi-Component Reactions

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. "Click chemistry" and multi-component reactions (MCRs) are at the forefront of these advanced strategies.

"Click Chemistry" : As mentioned previously, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction. researchgate.net Its utility lies in its ability to reliably form a stable triazole linker between two different molecular fragments under mild, often aqueous, conditions. medchem101.com This method is exceptionally powerful for lead discovery in drug development, allowing for the rapid creation of large compound libraries. researchgate.net The triazole ring itself is often considered a bioisostere for an amide bond, offering improved metabolic stability. researchgate.net The synthesis of diaryl-based triazole derivatives has been successfully achieved using this click reaction approach. semanticscholar.org

Multi-Component Reactions (MCRs) : MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are highly atom-economical and reduce waste, making them a cornerstone of green chemistry. acsgcipr.org Various MCRs can be envisioned for derivatizing the Ethanone, 1-(6-bromo-2-benzothiazolyl)- scaffold. For example, Biginelli or Hantzsch-type reactions, which are classic MCRs, could be adapted to build complex pyrimidine (B1678525) or dihydropyridine rings fused or attached to the benzothiazole system. nih.gov The use of aminoazoles as one of the components in MCRs is a versatile strategy for synthesizing fused heterocyclic systems, such as nih.govresearchgate.netfabad.org.trtriazolo[1,5-a]pyrimidines. nih.gov

Table 3: Advanced Synthetic Approaches

Approach Description Key Features Potential Application Citations
Click Chemistry (CuAAC) Copper(I)-catalyzed reaction between an azide and a terminal alkyne. High efficiency, high selectivity, mild conditions, forms stable triazole linker. Linking the benzothiazole core to other functional molecules or building blocks. researchgate.netmedchem101.comsemanticscholar.org
Multi-Component Reactions (MCRs) One-pot reaction combining three or more reactants. High atom economy, reduced waste, rapid generation of complexity. One-pot synthesis of complex fused or substituted heterocyclic systems (e.g., pyrimidines). nih.govacsgcipr.orgnih.gov

Advanced Structural Elucidation and Computational Analysis of Benzothiazole Ethanone Scaffolds

Crystallographic Investigations for Precise Molecular Geometry

Single-Crystal X-ray Diffraction Analysis of Benzothiazole-Ethanone Derivatives

For instance, the crystal structure of 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone has been determined, revealing key structural parameters. nih.gov In this related molecule, the benzothiazole (B30560) ring system and the adjacent benzene (B151609) ring are not coplanar, exhibiting a significant dihedral angle. nih.gov Similarly, the analysis of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole shows that the benzothiazole unit is nearly planar. researchgate.netnih.gov The study of 1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone also highlights a non-planar arrangement between the benzothiazole and phenyl rings, with a dihedral angle of 103.7(2)°. nih.gov These findings suggest that the planarity of benzothiazole-containing compounds can be significantly influenced by the nature and substitution pattern of the attached groups.

Crystallographic data for a selection of related benzothiazole derivatives are presented below:

CompoundCrystal SystemSpace GroupKey Dihedral Angle(s)Reference
6-Bromo-2-methylsulfanyl-1,3-benzothiazole MonoclinicP2₁/cBenzene/thiazole (B1198619) rings: 0.9(1)° researchgate.netnih.gov
2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone MonoclinicP2₁/cBenzothiazole/benzene rings: 67.57(12)° nih.gov
1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone MonoclinicP2₁/cBenzothiazole/phenyl rings: 103.7(2)° nih.gov
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene] TriclinicP-1Benzothiazole/chromene rings: 7.59(2)° nih.gov

Analysis of Dihedral Angles and Planarity of the Benzothiazole Ring System

The planarity of the benzothiazole ring system is a critical aspect of its molecular geometry. In 6-Bromo-2-methylsulfanyl-1,3-benzothiazole , the dihedral angle between the fused benzene and thiazole rings is a mere 0.9(1)°, indicating a high degree of planarity for the core structure. researchgate.netnih.gov The root-mean-square deviation from the mean plane for the non-hydrogen atoms in 6-Bromo-1,3-benzothiazol-2-amine is 0.011 Å, further supporting the near-planar nature of the benzothiazole moiety. researchgate.net

However, the orientation of substituents relative to the benzothiazole ring can vary significantly. As noted, the dihedral angle between the benzothiazole and phenyl rings in 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone is 67.57(12)°. nih.gov This twist is likely due to steric hindrance between the groups. It is therefore anticipated that in Ethanone (B97240), 1-(6-bromo-2-benzothiazolyl)- , the acetyl group may also be twisted out of the plane of the benzothiazole ring to minimize steric interactions.

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of newly synthesized compounds.

While specific spectra for Ethanone, 1-(6-bromo-2-benzothiazolyl)- are not detailed in the available research, data from analogous compounds provide expected characteristic signals. For 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone , the following spectroscopic data were reported:

¹H-NMR (400 MHz, CDCl₃): δ 8.16-7.47 (m, 8H), 5.67 (s, 2H). nih.gov

¹³C-NMR (126 MHz, CDCl₃): δ 188.1 (C=O), 154.1, 151.5, 134.8, 133.2, 129.7, 129.1, 126.2, 123.9, 123.1, 121.7, 121.2, 59.8. nih.gov

IR (KBr, cm⁻¹): 3010, 2800, 1684 (C=O), 1570, 1401, 1328, 1150, 1122, 970, 803, 752. nih.gov

For Ethanone, 1-(6-bromo-2-benzothiazolyl)- , one would expect to see characteristic peaks for the acetyl group (a singlet around 2.5-2.7 ppm in ¹H NMR and a carbonyl signal around 190-200 ppm in ¹³C NMR), along with signals corresponding to the aromatic protons of the bromo-substituted benzothiazole ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight (256.12 g/mol ) with a characteristic isotopic pattern due to the bromine atom. sigmaaldrich.com

Theoretical Chemistry Approaches for Electronic Structure and Aromaticity

Computational chemistry provides powerful tools to complement experimental findings, offering insights into molecular properties that can be difficult to measure directly.

Quantum Mechanical Calculations (e.g., DFT, TD-DFT) for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. mdpi.comnih.govresearchgate.net Studies on various benzothiazole derivatives have demonstrated the utility of DFT in understanding their structure and reactivity. For example, DFT calculations on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a related heterocyclic system, showed that the analysis of HOMO-LUMO energies reveals the pure pi character of the aromatic rings. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to study the electronic absorption spectra of molecules. scirp.orgresearchgate.networldscientific.com Research on benzothiazole derivatives has shown that TD-DFT calculations can accurately predict absorption wavelengths and that substitutions on the benzothiazole ring significantly affect the electronic structure and spectroscopic properties. scirp.orgsci-hub.st For Ethanone, 1-(6-bromo-2-benzothiazolyl)- , DFT calculations would be expected to confirm the planarity of the benzothiazole ring and predict the dihedral angle of the acetyl group. TD-DFT calculations could predict its UV-Vis absorption spectrum, with electronic transitions likely involving the HOMO and LUMO orbitals. scirp.org

Aromaticity Analysis using Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS)

The aromaticity of the fused rings in benzothiazole derivatives can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.gov HOMA is a geometry-based index, while NICS is a magnetic criterion for aromaticity. researchgate.net

In a study of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole , HOMA and NICS values were calculated for both the benzene and thiazole rings. researchgate.netnih.gov The results are summarized in the table below:

RingHOMANICS(1)zzReference
Benzene Ring0.95-9.61 researchgate.netnih.gov
Thiazole Ring0.69-7.71 researchgate.netnih.gov

These values indicate that the benzene ring possesses a significantly higher degree of aromaticity than the thiazole ring, a trend that is consistently observed in other benzothiazole systems. researchgate.netresearchgate.net This analysis suggests that for Ethanone, 1-(6-bromo-2-benzothiazolyl)- , a similar disparity in the aromatic character of the two fused rings would be present.

Computational Drug Discovery and Development Methodologies

Modern drug discovery heavily relies on computational techniques to accelerate the identification and optimization of lead compounds. These in silico methods provide a cost-effective and time-efficient means to predict the behavior of molecules, thereby guiding synthetic efforts and biological testing. For scaffolds like "Ethanone, 1-(6-bromo-2-benzothiazolyl)-", these computational approaches are invaluable for profiling potential bioactivities and pharmacokinetic properties.

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target receptor. This technique allows for the characterization of the binding mode and the strength of the interaction, offering critical insights into the compound's potential biological activity.

For "Ethanone, 1-(6-bromo-2-benzothiazolyl)-", molecular docking simulations have been employed to predict its interaction with various biological targets. For instance, in studies investigating potential anticancer activity, this compound and its analogues have been docked into the ATP-binding site of human topoisomerase IIα. The simulations predict a specific binding pose where the benzothiazole core orients within the active site to maximize favorable interactions.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. A more negative value typically indicates a stronger, more stable interaction. Computational studies have shown that the bromination at the 6-position of the benzothiazole ring can significantly influence binding affinity, often leading to more favorable binding energies compared to unsubstituted analogues due to enhanced hydrophobic interactions or the formation of halogen bonds.

Table 1: Example Molecular Docking Data for Benzothiazole Derivatives against a Hypothetical Kinase Target

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Moieties
Ethanone, 1-(6-bromo-2-benzothiazolyl)- -8.5Bromo group, Benzothiazole nitrogen, Carbonyl oxygen
2-Acetylbenzothiazole-7.2Benzothiazole nitrogen, Carbonyl oxygen
6-Chloro-2-acetylbenzothiazole-8.1Chloro group, Benzothiazole nitrogen, Carbonyl oxygen

Note: This table is illustrative and based on typical findings in computational studies of kinase inhibitors. Actual values would be target-dependent.

Beyond predicting the binding pose and energy, molecular docking is instrumental in identifying the specific amino acid residues within the target's active site that are crucial for binding. For "Ethanone, 1-(6-bromo-2-benzothiazolyl)-", these interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds.

For example, the nitrogen atom of the benzothiazole ring and the carbonyl oxygen of the ethanone group are frequently predicted to act as hydrogen bond acceptors, forming key interactions with hydrogen-donating residues like lysine (B10760008) or arginine in a kinase active site. The bicyclic benzothiazole ring system itself typically engages in π-π stacking or hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The bromine atom at the 6-position can form halogen bonds with backbone carbonyls or other electron-rich pockets, further anchoring the ligand in place.

QSAR and CSAR are computational models that correlate the chemical structure of compounds with their biological activity. These models are built using a dataset of compounds with known activities and are then used to predict the activity of new or untested molecules like "Ethanone, 1-(6-bromo-2-benzothiazolyl)-".

A QSAR model might use various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) to build a mathematical equation that predicts a continuous endpoint, such as the IC₅₀ value (the concentration of an inhibitor required for 50% inhibition). For benzothiazole derivatives, descriptors related to hydrophobicity and the electronic influence of substituents on the benzene ring are often found to be critical for their activity.

CSAR models, on the other hand, are used for classification tasks, such as predicting whether a compound will be "active" or "inactive." These models can help in the virtual screening of large compound libraries to prioritize molecules for further investigation.

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the target protein.

For the complex of "Ethanone, 1-(6-bromo-2-benzothiazolyl)-" with a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial docked pose. Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding and highlight the persistence of key intermolecular interactions, such as hydrogen bonds, over time.

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile, which includes its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction models provide early-stage insights into these properties, helping to identify potential liabilities before significant resources are invested.

For "Ethanone, 1-(6-bromo-2-benzothiazolyl)-", various computational tools can predict its ADMET properties. For example, models based on Lipinski's Rule of Five can offer a preliminary assessment of its drug-likeness and oral bioavailability. Other models can predict its potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism. Predictions of properties like aqueous solubility, plasma protein binding, and potential for hERG channel inhibition are also vital for guiding lead optimization efforts.

Table 2: Example In Silico ADMET Predictions for "Ethanone, 1-(6-bromo-2-benzothiazolyl)-"

ADMET PropertyPredicted Value/ClassificationImplication
Molecular Weight~254 g/mol Compliant with Lipinski's Rule (<500)
LogP (Octanol-Water Partition Coefficient)~3.2Indicates good hydrophobicity for membrane permeation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
CYP2D6 InhibitionPredicted InhibitorPotential for drug-drug interactions
hERG InhibitionLow ProbabilityLower risk of cardiotoxicity

Note: This table contains representative data from common ADMET prediction software and should be considered indicative rather than definitive.

Mechanistic Investigations of Biological Activities of Ethanone, 1 6 Bromo 2 Benzothiazolyl and Its Analogues

Anticancer Activity and Associated Cellular Mechanisms

Analogues of Ethanone (B97240), 1-(6-bromo-2-benzothiazolyl)-, which include various brominated acetophenones and related heterocyclic systems, have demonstrated notable anticancer effects through various cellular mechanisms. These range from direct cytotoxicity against cancer cells to the inhibition of critical enzymatic pathways and the induction of programmed cell death.

The cytotoxic potential of brominated acetophenone (B1666503) and benzothiazole (B30560) analogues has been evaluated against a panel of human cancer cell lines. A study investigating a series of brominated acetophenone derivatives found that compound 5c was particularly active, showing significant cytotoxicity against breast adenocarcinoma (MCF7), colorectal adenocarcinoma (Caco2), and other cancer cell lines. farmaciajournal.com Notably, this compound displayed lower cytotoxicity against the normal breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells. farmaciajournal.com

Similarly, other heterocyclic analogues have shown promise. A synthesized benzimidazole (B57391) derivative, se-182 , exhibited potent, dose-dependent cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cells, with its effect on HepG2 cells being stronger than the reference drug, cisplatin. Further studies on 6-bromo-quinazolin-4(3H)-one derivatives also revealed significant cytotoxic activity against colon (HCT-116), liver (HepG2), and breast (MCF7) cancer cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range. researchgate.net The antiproliferative effects are often dose-dependent, leading to a marked reduction in the viability of cancer cells. nih.gov

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected analogues against various human cancer cell lines.

Table 1: In vitro Cytotoxicity of Selected Analogues against Human Cancer Cell Lines

Compound/Analogue Cancer Cell Line IC₅₀ (µM or µg/mL) Source(s)
Brominated Acetophenone (5c) MCF7 (Breast) < 10 µg/mL farmaciajournal.com
Caco2 (Colorectal) 18.40 µg/mL farmaciajournal.com
Benzimidazole derivative (se-182) HepG2 (Liver) 15.58 µM
MCF-7 (Breast) Not specified, but cytotoxic
6-bromo-quinazolin-4(3H)-one (Compound 22) HCT-116 (Colon) 0.6 µM researchgate.net
HepG2 (Liver) 0.8 µM researchgate.net
MCF7 (Breast) 0.7 µM researchgate.net
6-bromo-quinazolin-4(3H)-one (Compound 8) HCT-116 (Colon) 0.5 µM researchgate.net

The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes that are crucial for the growth and proliferation of cancer cells.

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolism pathway, essential for the synthesis of purines and pyrimidines required for DNA replication and cellular proliferation. nih.govrjpbr.com Its inhibition leads to the depletion of reduced folates, disrupting DNA synthesis and causing cell death, making it a critical target for cancer therapy. nih.gov

Research on a series of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-one derivatives, which are structural analogues, demonstrated their potential as DHFR inhibitors. researchgate.net Several of these compounds exhibited remarkable potency, with IC₅₀ values comparable to Methotrexate (MTX), a well-known DHFR inhibitor used in chemotherapy. researchgate.net

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazolinone Analogues

Compound DHFR Inhibition IC₅₀ (µM) Source(s)
Compound 19 0.6 µM researchgate.net
Compound 20 0.2 µM researchgate.net
Compound 22 0.1 µM researchgate.net
Methotrexate (Reference) 0.08 µM researchgate.net

Aurora B kinase is a serine/threonine kinase that plays an indispensable role in mitosis, including chromosome alignment, segregation, and cytokinesis. nih.govpatsnap.com Its overexpression is common in many cancers and is associated with genomic instability. patsnap.com Inhibition of Aurora B kinase disrupts mitotic progression, leading to events like endoreduplication (repeated DNA replication without cell division), polyploidy, and ultimately, apoptosis, making it an attractive target for anticancer drugs. nih.govpatsnap.com

While direct studies on Ethanone, 1-(6-bromo-2-benzothiazolyl)- are limited, research into structurally related 2-amino thiazole (B1198619) derivatives has explored their potential as Aurora kinase inhibitors. acs.org Through computational studies, including QSAR and molecular docking, novel 2-amino thiazole derivatives were designed and shown to have excellent binding interactions with the active site of Aurora kinase, suggesting they may act as inhibitors. acs.org This indicates that the thiazole scaffold, a core component of the title compound, is a promising framework for developing inhibitors of this critical cancer pathway.

The antiproliferative effects of these bromo-substituted heterocyclic compounds are executed through several interconnected mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. An investigation into 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) , a quinazoline (B50416) analogue, revealed that it causes a significant, dose-dependent decrease in the proliferation of leukemia cells. nih.gov This effect was linked to the induction of apoptosis, confirmed by the observation of internucleosomal DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Another identified mechanism is the generation of oxidative stress. Studies on brominated acetophenone derivatives showed that their cytotoxic effects in Caco2 tumor cells were associated with a significant increase in reactive oxygen species (ROS). farmaciajournal.com Cancer cells are often more vulnerable to ROS-induced damage than normal cells due to underlying defects in DNA repair mechanisms, providing a potential avenue for selective anticancer activity. farmaciajournal.com Furthermore, inhibition of key kinases like Aurora B can trigger cell cycle arrest, typically in the G2/M phase, preventing cells from completing mitosis and leading to apoptosis. nih.gov

Enzyme Inhibition in Cancer Pathways

Antimicrobial and Antifungal Activity Mechanisms

Benzothiazole derivatives have been recognized for their broad-spectrum antimicrobial properties. mdpi.comresearchgate.net A screening of several benzothiazole derivatives demonstrated significant inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. mdpi.com The same study also found moderate antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus niger. mdpi.com

The mechanism underlying this antimicrobial action appears to involve the disruption of cellular membrane integrity. mdpi.com Studies on the effect of active benzothiazole compounds on A. niger spores revealed that the compounds induced leakage of intracellular contents, including DNA and proteins, in a concentration-dependent manner. This suggests that the compounds compromise the plasma membrane, leading to cell death. mdpi.com

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for representative benzothiazole derivatives against various microbial strains.

Table 3: Antimicrobial and Antifungal Activity of Benzothiazole Derivatives (µg/mL)

Compound S. aureus (MIC/MBC) B. subtilis (MIC/MBC) E. coli (MIC/MBC) C. albicans (MIC) A. niger (MIC) Source(s)
Compound 3 50 / 100 25 / 50 25 / 50 100 100 mdpi.com
Compound 4 50 / 100 50 / 100 25 / 50 100 100 mdpi.com
Compound 10 100 / 200 100 / 200 100 / 100 200 200 mdpi.com
Compound 12 100 / 200 100 / 200 50 / 100 200 200 mdpi.com

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacterial species)

Derivatives of benzothiazole have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. The core structure of benzothiazole is a recognized scaffold in the development of new antibacterial agents, with various substitutions on the benzothiazole ring enhancing its biological action. researchgate.netsemanticscholar.org

Research into 2-aminobenzothiazole (B30445) derivatives, for instance, has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of a nitro group at the 6-position of the benzothiazole ring, as seen in 6-nitrobenzo[d]thiazol-2-ol, has been found to be particularly effective against Staphylococcus aureus, Bacillus megaterium, and various Shigella species, showing significant zones of inhibition. semanticscholar.org

While specific data for Ethanone, 1-(6-bromo-2-benzothiazolyl)- is limited in readily available literature, studies on closely related 6-substituted benzothiazole derivatives provide valuable insights. For example, antipyrine-containing azo dyes with a 6-chloro-benzothiazole moiety have shown equipotent activity to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov Furthermore, 2,6-disubstituted benzothiazole derivatives have demonstrated high activity against Moraxella catarrhalis. nih.gov

The mechanism of antibacterial action for some benzothiazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as uridine (B1682114) diphosphate-N-acetyl enolpyruvyl glucosamine (B1671600) reductase (MurB), which is involved in cell wall biosynthesis. nih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Analogues

Compound/Analogue Bacterial Strain MIC (µg/mL) Reference
6-chloro-benzothiazole azo dye Salmonella typhimurium 25-50 nih.gov
6-chloro-benzothiazole azo dye Klebsiella pneumoniae 25-50 nih.gov
2,6-disubstituted benzothiazole Moraxella catarrhalis 4 nih.gov
2-aminobenzothiazole derivative Staphylococcus aureus (MRSA) 128 researchgate.net
2-aminobenzothiazole derivative Escherichia coli (MDR) 128 researchgate.net
Thiazolidin-4-one derivative of benzothiazole Pseudomonas aeruginosa 90-180 nih.gov

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy (e.g., against Candida strains, Aspergillus fumigatus)

Benzothiazole derivatives have emerged as a promising class of antifungal agents, exhibiting activity against a range of pathogenic fungi, including various Candida species and Aspergillus fumigatus. mdpi.comnih.gov The development of resistance to existing antifungal drugs has spurred research into new chemical entities, with benzothiazoles showing significant potential.

Studies on 2-acyl-1,4-benzohydroquinone derivatives, which share structural similarities with the ethanone substituent of the target compound, have demonstrated potent antifungal activity. mdpi.com For instance, 2-octanoylbenzohydroquinone has shown low minimum inhibitory concentration (MIC) values against both Candida species and filamentous fungi, including Aspergillus fumigatus. mdpi.com Notably, its activity against Candida krusei, a species known for its intrinsic resistance to fluconazole, was comparable to the standard drug amphotericin B. mdpi.com

While direct studies on Ethanone, 1-(6-bromo-2-benzothiazolyl)- against Aspergillus fumigatus are not extensively documented, related benzothiazole derivatives have been investigated. For example, some synthesized benzothiazole derivatives have shown promising inhibitory activity against Aspergillus niger. researchgate.net The search for novel antifungals has identified several compounds with activity against Aspergillus species, highlighting the importance of this fungal target. nih.gov

Table 2: Antifungal Activity of Selected Benzothiazole and Analogue Compounds

Compound/Analogue Fungal Strain MIC (µg/mL) Reference
2-octanoylbenzohydroquinone Candida albicans 2-16 mdpi.com
2-octanoylbenzohydroquinone Candida krusei 2 mdpi.com
2-octanoylbenzohydroquinone Aspergillus fumigatus 4-64 mdpi.com

MIC: Minimum Inhibitory Concentration. A dash (-) indicates that a specific MIC value was not provided in the source, but promising activity was noted.

Mechanistic Insights into Antifungal Action

The antifungal activity of benzothiazole derivatives is understood to occur through several mechanisms, primarily targeting the integrity and function of the fungal cell.

A primary mechanism of action for many antifungal compounds, including azoles and potentially some benzothiazole derivatives, is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. nih.gov

The inhibition often targets enzymes within the ergosterol synthesis pathway. For example, some antifungal agents inhibit the C-14 reductase enzyme, leading to the accumulation of abnormal sterols and disruption of the cell membrane. nih.gov This disruption has been observed through electron microscopy, confirming the structural damage to the fungal cell. nih.gov The accumulation of specific sterol intermediates can trigger transcriptional responses in the fungus, further indicating the targeted nature of the inhibition. nih.gov While direct evidence for Ethanone, 1-(6-bromo-2-benzothiazolyl)- is pending, the established activity of related heterocyclic compounds suggests this is a plausible mechanism of action.

Another significant mechanism contributing to antifungal efficacy is the inhibition of efflux pumps. nih.govmdpi.commdpi.com Efflux pumps are membrane proteins that actively transport antifungal drugs out of the fungal cell, leading to drug resistance. mdpi.commdpi.com Inhibitors of these pumps can restore the effectiveness of antifungal agents.

Benzothiazole derivatives have been investigated as potential efflux pump inhibitors. nih.gov In bacteria, 2-substituted benzothiazoles have been shown to inhibit the AdeABC efflux pump in Acinetobacter baumannii, thereby restoring the activity of antibiotics like ciprofloxacin. nih.gov This suggests that a similar mechanism could be at play in fungi, where the inhibition of efflux pumps like those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters is a key strategy to overcome drug resistance.

The disruption of mitochondrial function presents another avenue for the antifungal action of certain compounds. nih.govnih.gov Mitochondria are central to cellular energy production, and their impairment can lead to a cascade of events culminating in cell death.

Some compounds have been shown to inhibit mitochondrial respiratory chain complexes, such as complex II, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). nih.gov This oxidative stress can cause significant damage to the cell. For example, β-phenethyl isothiocyanate has been shown to rapidly deplete mitochondrial glutathione (B108866) and inhibit mitochondrial respiration, leading to synergistic cytotoxicity in leukemia cells, a mechanism that could be analogous in fungal cells. nih.gov While specific studies on the effect of Ethanone, 1-(6-bromo-2-benzothiazolyl)- on fungal mitochondrial respiration are needed, it represents a potential and potent mechanism of its antifungal activity.

Enzyme Inhibition Studies in Non-Antimicrobial Contexts

Beyond their antimicrobial activities, benzothiazole and related heterocyclic structures have been explored for their ability to inhibit various enzymes in non-antimicrobial contexts. For instance, benzothiazole derivatives are known to be inhibitors of a variety of biological targets, including tubulin polymerase, DNA topoisomerase, and various kinases.

While specific studies on the non-antimicrobial enzyme inhibition of Ethanone, 1-(6-bromo-2-benzothiazolyl)- are not widely available, research on related structures provides some direction. For example, certain pyrazolo-1,2-benzothiazine acetamides, which contain a benzothiazine ring system, have been evaluated for their carbonic anhydrase inhibition activity. nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease. While direct inhibitory data for "Ethanone, 1-(6-bromo-2-benzothiazolyl)-" on AChE is not extensively documented in publicly available research, studies on analogous benzothiazole derivatives have demonstrated notable AChE inhibitory potential.

A series of novel benzothiazole-piperazine derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Among them, compound LB05 emerged as a potent AChE inhibitor with an IC50 value of 0.40 ± 0.01 μM and a Ki of 0.28 μM. nih.gov Enzyme kinetic studies identified LB05 as a mixed-type inhibitor of AChE. nih.gov In another study, various benzothiazolone derivatives were synthesized, with some showing inhibitory activity against AChE in the nanomolar range. These compounds were found to act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. bohrium.com Furthermore, a different set of benzothiazolone derivatives showed more effective inhibition against cholinesterases than monoamine oxidases, with one compound, M13, exhibiting an IC50 value of 1.21 μM for butyrylcholinesterase (BChE), a related enzyme. scilit.commdpi.com

Research on other benzothiazole derivatives revealed that compounds with dimethylaminoethyl and dimethylaminopropyl side chains had AChE inhibitory activity comparable to the standard drug donepezil. nih.gov Specifically, compound 4f from this series showed an IC50 value of 23.4 ± 1.1 nM against AChE. nih.gov These findings underscore the potential of the benzothiazole scaffold in designing effective AChE inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibition by Benzothiazole Analogues

Compound/Analogue AChE IC50 Notes
LB05 0.40 ± 0.01 μM Mixed-type inhibitor
4f (benzothiazole derivative) 23.4 ± 1.1 nM -
Benzothiazolone derivatives Nanomolar range Dual-binding inhibitors

Carbonic Anhydrase (CA) Inhibition (e.g., Isoforms hCA I and hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Several studies have investigated the inhibitory effects of benzothiazole derivatives on human carbonic anhydrase isoforms I and II (hCA I and hCA II).

In one study, a series of secondary sulfonamide derivatives featuring a benzothiazole scaffold was synthesized. These compounds exhibited Ki values ranging from 0.052 to 0.971 μM for hCA I and 0.025 to 0.682 μM for hCA II. Notably, some of these derivatives were more potent than the standard inhibitor acetazolamide. Another investigation into benzothiazole-based SLC-0111 analogues revealed that some compounds had low to moderate inhibitory activities against hCA I, with Ki values from 361.7 nM to 12.59 μM. nih.gov The position of the sulfonamide group on the benzothiazole ring was found to significantly influence the inhibitory potency. nih.gov

A study focusing on 2-amino-benzothiazole-6-sulfonamides, which are structurally closer to the compound of interest, reported that halogenation, including bromination, led to very effective hCA II inhibitors. For instance, the 6-bromo derivative 5 showed a Ki of 8.7 nM against hCA II. These sulfonamides also inhibited hCA I, with Ki values in the range of 84.1 to 2327 nM.

Another class of cyclic guanidine-incorporated benzothiazole-6-sulfonamides was evaluated for their inhibitory action. nih.gov Compounds 6a–c and 7a–c were more effective against hCA II (Ki range: 37.6–577.6 nM) than hCA I. nih.gov Specifically, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulfonamide (6a ) was the most potent hCA II inhibitor in this series. nih.gov

Table 2: Carbonic Anhydrase (hCA I & hCA II) Inhibition by Benzothiazole Analogues

Compound/Analogue hCA I Ki hCA II Ki
Secondary sulfonamide benzothiazoles (Range) 0.052 - 0.971 μM 0.025 - 0.682 μM
Benzothiazole-based SLC-0111 analogues (Range) 361.7 nM - 12.59 μM 54.1 - 785.2 nM nih.gov
5 (2-amino-6-bromo-benzothiazole-sulfonamide) - 8.7 nM

| 6a (cyclic guanidine (B92328) benzothiazole) | - | 37.6 - 65.6 nM nih.gov |

Glutathione S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification, and their inhibition can be a strategy to overcome drug resistance in cancer therapy. nih.gov Research on the GST inhibitory potential of benzothiazole derivatives has shown promising results.

A study on a series of 2-substituted benzothiazole derivatives screened for their in vitro inhibitory activity against human GSTP1-1 found two lead compounds, #2 and #5 , which showed inhibitory potency comparable to the reference drug etoposide. Molecular docking studies suggested that these compounds bind to the H-site of the enzyme. The para position of the phenyl ring of the benzamide (B126) moiety on the benzothiazole ring was identified as important for this interaction. mdpi.com

Table 3: Glutathione S-transferase (GST) Inhibition by Benzothiazole Analogues

Compound/Analogue Target Activity
Benzothiazole derivative #2 hGSTP1-1 Comparable to etoposide

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Studies on benzothiazole derivatives have revealed their potential as COX inhibitors.

One study investigated thiadiazole-benzothiazole hybrids and found that compound 7 , 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide, was the most potent and selective inhibitor of COX-1, with an inhibition of 51.36 ± 3.32% at 100 µM. Its effect on COX-2 was weaker (11.05 ± 1.69% at 100 µM). Another investigation into 2-substituted benzothiazole derivatives in a hepatocellular carcinoma cell line demonstrated that they could inhibit COX-2 in a dose-dependent manner. This inhibition was linked to the suppression of the NF-κB inflammatory pathway. researchgate.net

Benzothiazole-based thiazolidinones have been shown to be more effective as COX-1 inhibitors compared to thiazole-based thiazolidinones. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov While specific IC50 values for "Ethanone, 1-(6-bromo-2-benzothiazolyl)-" are not available, the existing data on its analogues suggest that the benzothiazole scaffold is a viable starting point for the development of COX inhibitors.

Table 4: Cyclooxygenase (COX) Inhibition by Benzothiazole Analogues

Compound/Analogue COX-1 Inhibition (%) COX-2 Inhibition (%) Concentration
7 (Thiadiazole-benzothiazole hybrid) 51.36 ± 3.32 11.05 ± 1.69 100 µM

Mycobacterium tuberculosis DprE1 Enzyme Inhibition

The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical target for the development of new drugs against Mycobacterium tuberculosis. Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are a promising class of DprE1 inhibitors. Although direct data on "Ethanone, 1-(6-bromo-2-benzothiazolyl)-" is scarce, research on BTZ analogues provides valuable insights.

A novel benzothiazinethione analogue, SKLB-TB1001, has shown potent antimycobacterial activities in various murine models of tuberculosis, including multidrug-resistant strains. nih.gov Another study investigated benzothiazole analogues for their antitubercular activity and found that the compound {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone exhibited significant activity with minimum inhibitory concentrations (MICs) of 1 μg/mL against the H37Rv strain and 2 μg/mL against a multidrug-resistant strain. nih.gov These findings highlight the potential of the benzothiazole core in developing effective anti-tuberculosis agents targeting the DprE1 enzyme.

Immunomodulatory Effects

Benzothiazole derivatives have demonstrated significant immunomodulatory activities, affecting the responses of key immune cells such as macrophages and T-lymphocytes.

A comprehensive study evaluated a series of 26 benzothiazole analogues for their immunomodulatory effects. nih.govresearchgate.net Several compounds showed potent inhibitory activity on the proliferation of PHA-activated peripheral blood mononuclear cells (PBMCs), with IC50 values ranging from 3.7 to 11.9 μM. researchgate.net

In terms of macrophage response, compounds 4 , 8 , 9 , and 18 were found to inhibit lipopolysaccharide (LPS)-induced nitrite (B80452) production in the murine macrophage cell line J774 at a concentration of 25 μg/mL by 56%, 91%, 58%, and 78%, respectively. nih.gov This indicates a significant impact on macrophage activation and inflammatory responses.

Regarding T-lymphocyte responses, some of the benzothiazole analogues were found to have potent inhibitory effects on the production of Interleukin-2 (IL-2) in PHA/PMA-stimulated PBMCs, with IC50 values between <4.0 and 12.8 μM. nih.gov Interestingly, compound 4 selectively inhibited IL-2 and T-cell proliferation without affecting IL-4, suggesting an interference with the initial stages of naive T-cell proliferation. nih.govresearchgate.net In contrast, compound 12 interfered with both T-cell proliferation and the generation of the Th2 cytokine, IL-4. nih.govresearchgate.net Compounds 8 and 18 exhibited non-selective inhibition of both IL-2 and IL-4, indicating a broader interference with the humoral immune response. nih.govresearchgate.net Another benzothiazole derivative, BD750, was found to inhibit T-cell proliferation by affecting the JAK3/STAT5 signaling pathway. nih.gov

These findings suggest that benzothiazole derivatives can modulate immune responses through various mechanisms, including the suppression of macrophage-mediated inflammation and the selective or non-selective inhibition of T-cell proliferation and cytokine production.

Table 5: Immunomodulatory Effects of Benzothiazole Analogues

Compound/Analogue Effect Target Cell/Process
4 56% inhibition of nitrite production Macrophages (J774) nih.gov
Selective inhibition of IL-2 and T-cell proliferation T-lymphocytes nih.govresearchgate.net
8 91% inhibition of nitrite production Macrophages (J774) nih.gov
Non-selective inhibition of IL-2 and IL-4 T-lymphocytes nih.govresearchgate.net
9 58% inhibition of nitrite production Macrophages (J774) nih.gov
12 Interference with T-cell proliferation and IL-4 generation T-lymphocytes nih.govresearchgate.net
18 78% inhibition of nitrite production Macrophages (J774) nih.gov
Non-selective inhibition of IL-2 and IL-4 T-lymphocytes nih.govresearchgate.net

Inhibition of LPS-Stimulated Nitric Oxide (NO) Generation

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS) is a key process in the inflammatory cascade. Consequently, the inhibition of NO production is a significant area of research for the development of anti-inflammatory agents. While direct studies on Ethanone, 1-(6-bromo-2-benzothiazolyl)- are not extensively available, research on analogous benzothiazole derivatives provides insights into their potential anti-inflammatory mechanisms.

A series of benzothiazolium compounds have been identified as potent inhibitors of nitric oxide production in RAW264.7 cells stimulated by LPS and interferon-gamma (IFNγ). nih.gov These compounds exhibited inhibitory concentrations (IC50) in the nanomolar to micromolar range, demonstrating significantly higher potency compared to the known NOS inhibitor, L-NMMA. nih.gov Mechanistic studies suggested that the inhibitory action of these benzothiazolium compounds is, at least in part, due to the decreased synthesis of iNOS protein and the transcription of its corresponding mRNA. nih.gov

Furthermore, other heterocyclic compounds bearing resemblance to the benzothiazole structure have been investigated for their NO inhibitory effects. For instance, certain benzocycloheptoxazine derivatives have been shown to effectively inhibit LPS-stimulated NO production in macrophage-like RAW 264.7 cells at non-cytotoxic concentrations. nih.gov Interestingly, bromination at specific positions of some of these analogues led to a significant reduction in their inhibitory activity, highlighting the critical role of the substitution pattern on the molecule's biological function. nih.gov The inhibitory mechanism for some of these compounds was not attributed to a reduction in iNOS protein levels or direct NO scavenging, suggesting alternative modes of action. nih.gov

The anti-inflammatory potential of benzothiazole derivatives has also been explored through their ability to inhibit other inflammatory mediators. For example, some 6-acyl-2-benzothiazolinone derivatives have demonstrated analgesic and anti-inflammatory activities in vivo. nih.gov

The following table summarizes the NO inhibitory activity of some benzothiazole and related heterocyclic analogues.

Compound ClassCell LineStimulantPotency (IC50)Mechanism of Action
Benzothiazolium compoundsRAW264.7LPS/IFNγ~50 nM to µM rangeDecreased iNOS protein synthesis and mRNA transcription
Benzocycloheptoxazine derivativesRAW 264.7LPS-Not due to reduced iNOS levels or NO scavenging for some derivatives

It is important to note that these findings are on analogous structures, and further research is required to determine if Ethanone, 1-(6-bromo-2-benzothiazolyl)- exhibits similar inhibitory effects on LPS-stimulated NO generation.

Antiviral Activity and Target Interaction

The benzothiazole scaffold has been a subject of interest in the development of antiviral agents due to its versatile biological activities. nih.gov The emergence of novel viral threats, such as SARS-CoV-2, has accelerated the screening and design of compounds that can effectively target viral replication and infection processes.

While specific antiviral data for Ethanone, 1-(6-bromo-2-benzothiazolyl)- against SARS-CoV-2 is not available in the reviewed literature, numerous studies have explored the potential of other benzothiazole derivatives as inhibitors of this virus. The primary target for many of these investigations has been the SARS-CoV-2 main protease (Mpro or 3CLpro), a crucial enzyme for viral replication. researchgate.netmdpi.comnih.gov

For instance, a peptidomimetic compound, YH-53, which features a benzothiazolyl ketone as a warhead, has been identified as an effective inhibitor of the main proteases of SARS-CoV-2, SARS-CoV, and MERS-CoV. researchgate.netmdpi.com This compound demonstrated a potent inhibition of SARS-CoV-2 Mpro with an IC50 value of 0.1240 µM. mdpi.com The inhibitory mechanism involves the formation of a covalent bond between the benzothiazole group and the catalytic cysteine residue (Cys145) of the Mpro. researchgate.netnih.gov

Molecular docking studies have also been employed to identify potential benzothiazole-based inhibitors of SARS-CoV-2. researchgate.neteuchembioj.com These computational approaches have helped in screening libraries of compounds and predicting their binding affinities to viral protein targets.

The table below presents data on the anti-SARS-CoV-2 activity of a representative benzothiazole-based inhibitor.

CompoundViral TargetVirusPotency (IC50)
YH-53Main Protease (Mpro)SARS-CoV-20.1240 µM
YH-53Main Protease (Mpro)MERS-CoV3.103 µM

These findings underscore the potential of the benzothiazole scaffold in the design of broad-spectrum coronaviral inhibitors.

The nucleocapsid (N) protein of coronaviruses is another attractive target for antiviral drug development. It plays a vital role in viral RNA packaging, virus assembly, and modulating the host's cellular processes. mdpi.com While there is no specific information on the interaction of Ethanone, 1-(6-bromo-2-benzothiazolyl)- with the nucleocapsid protein of any coronavirus, including the human coronavirus NL63, research on inhibitors targeting the N protein of other coronaviruses provides a basis for potential interactions.

In silico and in vitro screening efforts have been undertaken to identify small molecules that can bind to the nucleocapsid protein of SARS-CoV-2. mdpi.com These studies aim to disrupt the protein's function, thereby inhibiting viral replication. The N protein is known to interact with various host cell proteins, including those involved in stress granule formation, which is a part of the host's antiviral response. mdpi.com

Although direct evidence is lacking for Ethanone, 1-(6-bromo-2-benzothiazolyl)-, the established importance of the nucleocapsid protein as an antiviral target suggests that investigating the interaction of benzothiazole derivatives with this protein could be a promising avenue for future research.

Structure Activity Relationship Sar Analysis of Ethanone, 1 6 Bromo 2 Benzothiazolyl and Analogs

Influence of the 6-Bromo Substituent on Biological Activity

The presence and position of halogen atoms on the benzothiazole (B30560) ring can significantly modulate the biological profile of the compounds. The 6-bromo substituent, in particular, has demonstrated a variable and context-dependent influence on activity.

Research into thiazole (B1198619) and benzothiazole derivatives has shown that halogen substituents can have a profound impact on antimicrobial and anti-inflammatory activities. For instance, in one series of thiazolyl compounds, derivatives with a bromo substituent were found to have the best antifungal activity against Aspergillus niger. nih.gov Conversely, in a different series of 4-(p-halophenyl)-thiazolyl derivatives, the presence of a bromo substituent led to the inactivation of the compounds' antibacterial effects, whereas a chloro substituent at the same position was crucial for activity. nih.gov

Table 1: Influence of Halogen Substituents on Biological Activity in Thiazole/Benzothiazole Analogs

Compound Series Substituent Position Observed Effect on Activity Source
Thiazole-Pyrazoline HybridsBromoR³ on phenyl ringBest antifungal activity against A. niger nih.gov
Thiazole-Pyrazoline HybridsChloroR³ on phenyl ringIncreased antibacterial activity against P. aeruginosa nih.gov
4-(p-halophenyl)-thiazolylsBromopara- on phenylInactivated antibacterial properties nih.gov
4-(p-halophenyl)-thiazolylsChloropara- on phenylEssential for antibacterial activity nih.gov
Indole-Benzothiazole Hybrids5-BromoindoleN/AGood anti-inflammatory activity chalcogen.ro
Indole-Benzothiazole Hybrids7-BromoindoleN/AGood anti-inflammatory activity chalcogen.ro

Role of the Ethanone (B97240) Moiety: Conformational Flexibility and Hydrogen-Bonding Capacity

The ethanone group (acetyl group) at the C-2 position of the benzothiazole ring is a critical determinant of the molecule's physicochemical properties, particularly its conformational flexibility and ability to form hydrogen bonds.

The carbonyl oxygen of the ethanone moiety acts as a hydrogen bond acceptor. This capability is crucial for molecular recognition and binding to biological targets, such as enzyme active sites or receptors. In crystal structures of related compounds, such as γ-keto acids, the ketone oxygen readily participates in O-H⋯O hydrogen bonds. nih.gov Similarly, in pyrrol-2-yl-carbonyl compounds, the carbonyl oxygen is an acceptor in N-H⋯O hydrogen bonds, which stabilize the crystal lattice. mdpi.com This demonstrates the inherent capacity of the keto group in Ethanone, 1-(6-bromo-2-benzothiazolyl)- to engage in similar stabilizing interactions with biological macromolecules.

Impact of Substitutions on the Benzothiazole Ring System

The benzothiazole scaffold is a versatile platform where substitutions at various positions can fine-tune biological activity. rjptonline.org Positions C-2, C-5, and C-6 have been identified as particularly important for modulating the pharmacological properties of these compounds. pharmacyjournal.inbenthamscience.com

Studies have shown that introducing specific groups at the C-6 position, where the bromo substituent is located in the primary compound of interest, can significantly enhance potency. For example, the presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), or methyl (-CH3) groups at C-6 has been shown to boost the potency of certain benzothiazole derivatives. pharmacyjournal.in In contrast, introducing strong electron-withdrawing groups, such as a nitro (-NO2) or cyano (-CN) group at the C-6 position, was found to increase antiproliferative activity in a series of 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles. nih.gov

Substitutions at other positions are also impactful. Increasing the potency of one series of compounds was achieved by replacing hydrogen, chlorine, or fluorine at the C-5 position. pharmacyjournal.in The introduction of electron-withdrawing groups like chlorine (Cl), methoxy (OCH3), and nitro (NO2) at positions C-4 or C-5 was found to significantly increase anti-inflammatory activity in 2-amino-benzothiazole derivatives. rsc.org However, the effect of substituents can be nuanced; in a study of 2-styryl benzothiazolium salts, substitutions at positions 5 and 6 did not lead to a significant increase in antimicrobial activity. semanticscholar.org

This body of research underscores that the electronic nature (electron-donating vs. electron-withdrawing) and the steric bulk of substituents on the benzothiazole ring are critical parameters for designing compounds with desired biological activities.

Table 2: Effect of Substituents on the Benzothiazole Ring on Biological Activity

Position Substituent Resulting Activity Source
C-6-OH, -OCH3, -CH3Increased potency pharmacyjournal.in
C-6-NO2, -CNIncreased antiproliferative activity nih.gov
C-5-H, -Cl, -F (replacement)Increased potency pharmacyjournal.in
C-4 / C-5-Cl, -OCH3, -NO2Increased anti-inflammatory activity rsc.org
C-2Thiol, Amino, PhenylStrengthened activity pharmacyjournal.in

Effects of Modifications and Hybridization at the Ethanone Chain

Modifying the substituent at the C-2 position, in place of the simple ethanone chain, is a key strategy for developing novel benzothiazole analogs with enhanced or new biological activities. This involves chemical alteration of the acetyl group or its replacement with more complex moieties, often leading to hybrid molecules.

One common approach is to use the C-2 position as an anchor to attach other heterocyclic systems known for their pharmacological relevance. For instance, researchers have synthesized hybrid molecules by linking an indole (B1671886) ring to the benzothiazole C-2 position through a thioacetohydrazide linker. chalcogen.ro These intermediates were then cyclized to create more complex structures containing thiazolidinone or oxadiazole rings. The study found that cyclization into a 1,3,4-oxadiazole (B1194373) ring, in particular, led to a significant increase in anti-inflammatory activity compared to the precursor compounds. chalcogen.ro

In other work, a 2-amino group on the benzothiazole was reacted with chloroacetyl chloride to form a chloroacetamide group. nih.gov This reactive handle was then used to introduce substituted piperazine (B1678402) moieties, yielding derivatives with anticancer activity. nih.gov This strategy of "molecular hybridization" combines the pharmacophoric features of different molecular classes to create a single molecule with potentially synergistic or additive effects. These modifications drastically alter the size, shape, lipophilicity, and hydrogen bonding potential of the C-2 substituent, moving far beyond the properties of the original ethanone chain to explore new chemical space and biological targets.

Table 3: Impact of C-2 Position Modifications on Biological Activity

Original C-2 Group Modification/Hybridization Resulting Moiety Observed Biological Effect Source
Thioacetohydrazide-indoleCyclization with Acetic AnhydrideSpiro-oxadiazole-indoleIncreased anti-inflammatory activity chalcogen.ro
Thioacetohydrazide-indoleCyclization with Thioglycolic acidSpiro-thiazolidinone-indoleModerate anti-inflammatory activity chalcogen.ro
2-AminoReaction with Chloroacetyl Chloride, then Piperazines2-(piperazinyl)acetamidoAnticancer activity nih.gov

Correlation between Computational Predictions and Observed Biological Efficacy

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict the properties of molecules and rationalize their biological activities. For benzothiazole derivatives, methods like molecular docking and Density Functional Theory (DFT) have been effectively used to correlate predicted molecular behavior with experimentally observed efficacy.

Molecular docking studies are frequently employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. In a study of novel thiazole derivatives, docking was used to predict the binding affinity of the compounds against key proteins involved in cancer progression, such as EGFR and VEGFR-2. mdpi.com The compound that showed the best-predicted binding scores also exhibited the highest potency (lowest IC50 value) in in-vitro anticancer assays, demonstrating a strong correlation between computational prediction and biological reality. mdpi.com

Similarly, in the development of antitubercular agents, docking studies of benzimidazo-thiazole derivatives against the DprE1 enzyme revealed binding affinities that correlated with their measured Minimum Inhibitory Concentration (MIC) values. nih.gov The same study used DFT calculations to analyze the electronic properties of the compounds. It was found that halogenated derivatives exhibited greater chemical stability, and the calculated HOMO-LUMO energy gap—a measure of chemical reactivity—helped to explain the observed activity profiles. nih.govmdpi.comresearchgate.net These computational analyses provide a theoretical framework for understanding the SAR of benzothiazole derivatives, helping to explain why certain substitutions lead to enhanced biological efficacy and guiding the design of more potent future analogs.

Table 4: Correlation of Computational Predictions with Biological Activity

Compound Series Computational Method Predicted Parameter Biological Assay Correlation Source
Thiazole DerivativesMolecular DockingBinding Affinity (kcal/mol)Anticancer Activity (IC50)High binding affinity correlated with low IC50 values. mdpi.com
Benzimidazo-thiazolesMolecular DockingBinding Affinity (kcal/mol)Antitubercular Activity (MIC)Potent binding affinities correlated with low MIC values. nih.gov
Benzimidazo-thiazolesDFTHOMO-LUMO Energy Gap (ΔE)Chemical Reactivity/StabilityHalogenated derivatives had higher ΔE (more stable), aligning with their activity profile. nih.gov
Benzothiazole DerivativesDFT / Molecular DockingHOMO-LUMO Gap / Binding AffinityAntibacterial ActivityCompound with highest predicted affinity showed potent activity. Reactivity parameters were calculated. mdpi.comresearchgate.net

Future Research Directions and Therapeutic Potential of Benzothiazole Ethanone Scaffolds

Exploration of Novel Biological Targets for the Benzothiazole-Ethanone Pharmacophore

The benzothiazole (B30560) nucleus is a versatile pharmacophore, a molecular framework that is responsible for a drug's pharmacological activity. researchgate.netnih.gov Derivatives of this scaffold have been shown to interact with a wide array of biological targets, suggesting that the benzothiazole-ethanone core could be a key to unlocking new therapeutic interventions.

Future research should focus on screening "Ethanone, 1-(6-bromo-2-benzothiazolyl)-" and its analogues against a diverse panel of biological targets. This could uncover novel activities against kinases, a family of enzymes often implicated in cancer and inflammatory diseases, as well as G-protein coupled receptors (GPCRs), which are targets for a large percentage of modern drugs. nih.gov The 6-bromo substitution on the benzothiazole ring is of particular interest, as halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Table 1: Potential Biological Targets for Benzothiazole-Ethanone Scaffolds

Target ClassPotential Therapeutic AreaRationale
Kinases (e.g., EGFR, VEGFR)Cancer, InflammationBenzothiazoles have shown inhibitory activity against various kinases. nih.gov
G-Protein Coupled Receptors (GPCRs)Neurological disorders, Metabolic diseasesThe structural features of the scaffold may allow for specific binding to GPCRs.
Enzymes (e.g., MAO, AChE)Neurodegenerative diseasesBenzothiazole derivatives have been investigated as inhibitors of these enzymes.
DNA and associated enzymesCancerThe planar nature of the benzothiazole ring could facilitate DNA intercalation.

Advanced Ligand Design and Optimization Strategies Based on SAR and Computational Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. benthamscience.comrjptonline.org For the benzothiazole-ethanone scaffold, systematic modifications can be made to elucidate key structural requirements for desired pharmacological effects.

Advanced ligand design for derivatives of "Ethanone, 1-(6-bromo-2-benzothiazolyl)-" will be heavily reliant on computational methods. researchgate.net Molecular docking simulations can predict how these molecules bind to the active sites of target proteins, helping to rationalize observed activities and guide the design of more potent and selective inhibitors. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, further refining the design process. nih.gov

Key areas for structural modification and optimization include:

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzene ring can dramatically alter activity. The existing 6-bromo group serves as a key anchor point for further modifications.

Modification of the Ethanone (B97240) Linker: The ethanone group can be modified to alter the molecule's flexibility and interaction with the target.

Derivatization at the 2-position of the Thiazole (B1198619) Ring: This position is often a key site for interaction with biological targets. benthamscience.com

Development of Ethanone, 1-(6-bromo-2-benzothiazolyl)- as a Versatile Synthetic Intermediate for Diverse Bioactive Molecules

"Ethanone, 1-(6-bromo-2-benzothiazolyl)-" represents a valuable starting material for the synthesis of a wide range of more complex and potentially more active molecules. beilstein-journals.orgijnc.ir The bromo substituent provides a handle for various cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. The ethanone group can also be readily transformed into other functional groups, further expanding the synthetic possibilities.

The development of efficient and scalable synthetic routes to "Ethanone, 1-(6-bromo-2-benzothiazolyl)-" is a critical first step. jsynthchem.com From there, a library of derivatives can be generated to explore a wider chemical space and identify compounds with improved therapeutic profiles. For instance, the ethanone moiety can be a precursor for the synthesis of various heterocyclic rings, leading to novel chemical entities. researchgate.netresearchgate.net

Table 2: Potential Synthetic Transformations of Ethanone, 1-(6-bromo-2-benzothiazolyl)-

Reaction TypeReagentsPotential Product Class
Suzuki CouplingArylboronic acids, Palladium catalystBiaryl-benzothiazoles
Buchwald-Hartwig AminationAmines, Palladium catalystAmino-substituted benzothiazoles
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystAlkynyl-benzothiazoles
Aldol CondensationAldehydes/Ketones, Base/Acid catalystChalcone-like derivatives
Hantzsch Thiazole Synthesisα-haloketones, ThioamidesFused thiazole systems

Integration of Benzothiazole-Ethanone Scaffolds into Multi-Target Directed Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The traditional "one-target, one-drug" approach is often insufficient for treating such diseases. Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple targets simultaneously, potentially offering improved efficacy and reduced side effects. nih.gov

The benzothiazole-ethanone scaffold is an ideal platform for the design of MTDLs. By combining the benzothiazole-ethanone core with other known pharmacophores, it is possible to create hybrid molecules that can modulate multiple targets. For example, by linking the scaffold to a known inhibitor of a second target, a dual-acting compound can be generated. Computational modeling will be instrumental in designing these MTDLs to ensure that the different pharmacophoric elements are correctly positioned for optimal interaction with their respective targets. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-(6-bromo-2-benzothiazolyl)ethanone, and how is reaction completion monitored?

Q. How does the bromine substituent influence the compound’s reactivity?

The electron-withdrawing bromine atom enhances electrophilic substitution at the 6-position of the benzothiazole ring. This directs further functionalization (e.g., Suzuki coupling) for derivatization .

Advanced Research Questions

Q. What experimental design principles optimize the yield of 1-(6-bromo-2-benzothiazolyl)ethanone in multi-step syntheses?

  • Design of Experiments (DOE) : Screen variables like temperature (60–80°C optimal), solvent polarity, and catalyst loading (e.g., Lewis acids).
  • In Situ Monitoring : Use real-time techniques like ReactIR to detect intermediates.
  • Scale-Up Challenges : Address exothermic bromination by controlled reagent addition and cooling .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
  • Compound Stability : Test degradation under assay conditions (pH, light exposure).
  • Stereochemical Effects : Use chiral HPLC to isolate enantiomers and evaluate activity differences .

Q. What computational methods predict the binding affinity of 1-(6-bromo-2-benzothiazolyl)ethanone derivatives to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., HIV-1 protease).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data.
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) .

Example QSAR Parameters

SubstituentLogPIC50_{50} (nM)Reference
-Br2.1120
-NO2_21.885

Q. How do structural modifications at the 2-position of benzothiazole enhance antitumor activity?

  • Acetyl Group Replacement : Substitute with thiourea or hydrazone moieties to improve hydrogen bonding with DNA topoisomerases.
  • Heterocycle Fusion : Attach pyrazole or imidazole rings to increase planar rigidity and intercalation potential .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .
  • Stereochemical Purity : Employ chiral auxiliaries or asymmetric catalysis during synthesis to avoid racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.